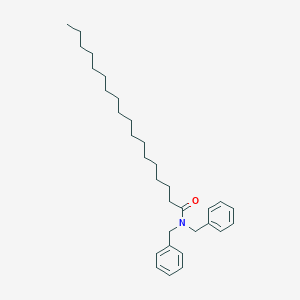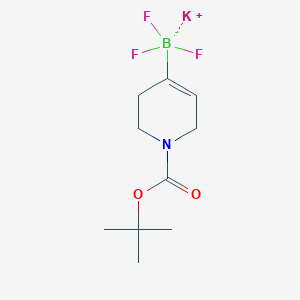
(2E)-TCO-PNB ester
Vue d'ensemble
Description
(2E)-TCO-PNB ester is a useful research compound. Its molecular formula is C15H17NO5 and its molecular weight is 291.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2E)-TCO-PNB ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-TCO-PNB ester including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Reductive Cleavage of Esters
- Application : A study by Gansäuer and Dahmen (2012) discusses a mild method for the reductive cleavage of 2,2,2-trichloroethylesters (TCE esters), which could be relevant for understanding the properties and applications of (2E)-TCO-PNB ester in organic synthesis (Gansäuer & Dahmen, 2012).
Lithium-Ion Storage
- Application : The work of Idota et al. (1997) on tin-based amorphous composite oxide (TCO) as a high-capacity lithium-storage material shows the potential of TCO in energy storage applications. This insight could be extrapolated to the study of (2E)-TCO-PNB ester in similar contexts (Idota et al., 1997).
Thermal Characterization of Polymers
- Application : Liu et al. (2007) investigated the thermal properties and degradation behaviors of poly(norbornene-2,3-dicarboxylic acid dialkyl esters), which could provide insights into the thermal stability and degradation processes of related esters like (2E)-TCO-PNB ester (Liu et al., 2007).
Transparent Conducting Oxides
- Application : Minami (2000) reviewed the development of transparent conducting oxide (TCO) thin films. This research provides a perspective on the applications of TCO materials in optoelectronic devices, which could be relevant for the application of (2E)-TCO-PNB ester (Minami, 2000).
Bioorthogonal Chemistry
- Application : O'Brien et al. (2017) focused on the synthesis of bioorthogonal reagents like s-TCO, which may provide insights into the use of (2E)-TCO-PNB ester in bioorthogonal chemistry applications (O'Brien et al., 2017).
Optoelectronic Applications
- Application : Ganose and Scanlon (2016) discussed the tuning of SnO2 for improved transparent conducting ability in photovoltaics, shedding light on the potential use of TCOs in solar cell devices, which can be related to the application of (2E)-TCO-PNB ester in similar areas (Ganose & Scanlon, 2016).
Polymer Synthesis
- Application : Sanders et al. (2003) demonstrated the use of fluorinated tricyclononene (TCN) structures with ester substituents in the development of photoresists for lithography. This research might be relevant for understanding the application of (2E)-TCO-PNB ester in polymer and materials science (Sanders et al., 2003).
Propriétés
IUPAC Name |
cyclooct-2-en-1-yl (4-nitrophenyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h4,6,8-11,13H,1-3,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTGBHHUEQUWSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=CC(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-TCO-PNB ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






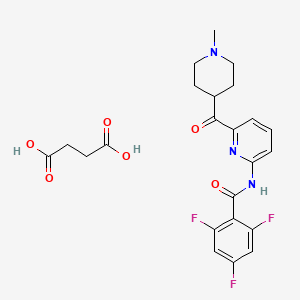
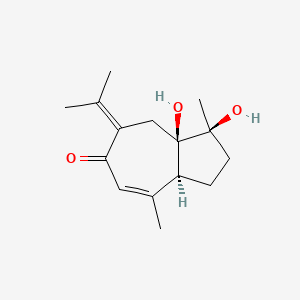
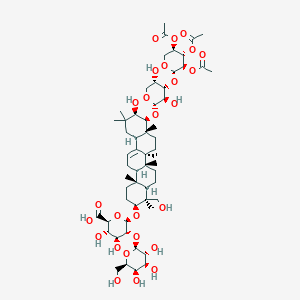
![1,10-Phenanthroline-1,10-diide;quinoxalino[2,3-f][1,10]phenanthroline-4,5-diide;ruthenium(8+);dichloride](/img/structure/B8235541.png)
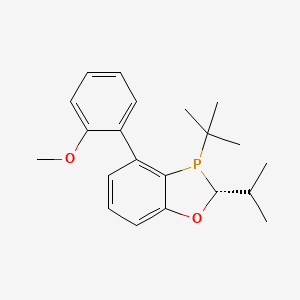
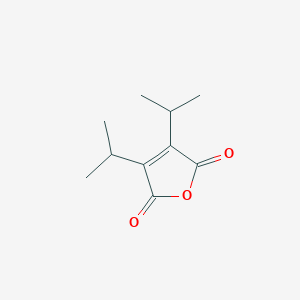

![3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.211,14]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone](/img/structure/B8235568.png)
